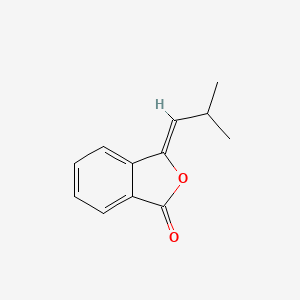
1(3H)-Isobenzofuranone, 3-(2-methylpropylidene)-, (3Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- is an organic aromatic compound containing an isobenzofuran moiety. This compound has been detected in celery stalks and wild celeries . It is known for its unique structure, which includes a 2-benzofuran moiety carrying an oxo group at the 1 position .
Preparation Methods
The synthesis of 1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) . This method yields the corresponding tricyclic indole in good yield. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral activity against influenza virus . In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the 430-cavity of neuraminidase from the H5N2 avian influenza virus, interacting with key amino acid residues such as Arg371, Pro326, Ile427, and Thr439 . This interaction inhibits the propagation of the virus, demonstrating its potential as an antiviral agent.
Comparison with Similar Compounds
1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- can be compared with other similar compounds, such as 3-(2-Methylpropylidene)-3alpha,4-dihydro-1(3H)-isobenzofuranone . While both compounds share a similar core structure, 1(3H)-Isobenzofuranone,3-(2-methylpropylidene)- is unique in its specific substitution pattern and its resulting chemical and biological properties. Other similar compounds include various isobenzofuranones, which also contain a 2-benzofuran moiety but differ in their specific substituents and functional groups .
Properties
CAS No. |
56014-87-0 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(3Z)-3-(2-methylpropylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14-11/h3-8H,1-2H3/b11-7- |
InChI Key |
LYSNVWBBICAAMS-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C)/C=C\1/C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CC(C)C=C1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















